molecular formula C20H19N3O3S B6003218 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide

Numéro de catalogue: B6003218
Poids moléculaire: 381.4 g/mol
Clé InChI: UQWCCKSWGBKWJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide, also known as Epetraborole, is a novel boron-containing small molecule that has shown promising results in treating bacterial infections.

Mécanisme D'action

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide selectively binds to the editing site of leucyl-tRNA synthetase and inhibits its activity. This leads to the accumulation of uncharged tRNALeu, which activates the stringent response pathway in bacteria. The stringent response pathway is a stress response mechanism that inhibits cell growth and promotes cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to mammalian cells and exhibits low potential for drug-drug interactions. It has good oral bioavailability and is rapidly absorbed into the bloodstream. In preclinical studies, this compound has demonstrated potent antibacterial activity and has shown efficacy against antibiotic-resistant strains of bacteria.

Avantages Et Limitations Des Expériences En Laboratoire

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide has several advantages for laboratory experiments. It has a well-defined mechanism of action and exhibits potent antibacterial activity against a broad range of bacterial species. It also has low toxicity to mammalian cells and exhibits good pharmacokinetic properties. However, this compound has some limitations for laboratory experiments. It is a relatively new drug and its long-term safety and efficacy have not been fully established. Additionally, it may not be effective against all bacterial species and may require combination therapy with other antibiotics.

Orientations Futures

There are several future directions for the development of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide. One potential direction is to explore its efficacy against other bacterial species, including those that are resistant to current antibiotics. Another direction is to investigate its potential use in combination therapy with other antibiotics to enhance its efficacy. Additionally, further studies are needed to establish its long-term safety and efficacy, as well as its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a novel boron-containing small molecule that has shown promising results in treating bacterial infections. It has a well-defined mechanism of action and exhibits potent antibacterial activity against a broad range of bacterial species. Further studies are needed to establish its long-term safety and efficacy, as well as its potential use in clinical settings.

Méthodes De Synthèse

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide is synthesized through a multi-step process involving the reaction of 4-phenoxyphenylacetic acid with 2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidine-5-carbothioamide in the presence of boron trifluoride etherate. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Applications De Recherche Scientifique

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide has been extensively studied for its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. It has also shown efficacy against Gram-negative bacteria such as Haemophilus influenzae and Moraxella catarrhalis. This compound works by inhibiting the bacterial enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in bacteria. This leads to the disruption of bacterial growth and ultimately results in bacterial cell death.

Propriétés

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-2-14-12-18(24)23-20(22-14)27-13-19(25)21-15-8-10-17(11-9-15)26-16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWCCKSWGBKWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.